4-bromo-N-(2,6-difluorophenyl)benzamide
Description
4-Bromo-N-(2,6-difluorophenyl)benzamide (CAS: 708219-55-0) is a halogenated benzamide derivative featuring a benzamide core substituted with a bromine atom at the para position and a 2,6-difluorophenylamine group. Its synthesis typically involves coupling 4-bromobenzoyl chloride with 2,6-difluoroaniline, yielding high purity (97%) as noted in commercial catalogs .
Properties
Molecular Formula |
C13H8BrF2NO |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
4-bromo-N-(2,6-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
IUXRUCXDFASZFP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides: Positional Isomers and Halogen Variations
4-Bromo-N-(2,4-Difluorophenyl)Benzamide (CAS: 346720-04-5)
- Structural Differences : Fluorine substituents at positions 2 and 4 on the phenyl ring instead of 2 and 4.
- Synthesis : Similar coupling methods yield 97% purity, as reported by Alfa Aesar .
4-Bromo-N-(2,5-Difluorophenyl)Benzamide (CAS: 1002877-70-4)
- Structural Differences : Fluorines at positions 2 and 5 create an asymmetrical substitution pattern.
- Impact : The asymmetry may influence crystal packing and solubility, as seen in crystallographic studies of related chloro analogs (e.g., 4-chloro-N-(2,6-dichlorophenyl)benzamide) .
4-Bromo-N-(4-Chlorophenyl)Benzamide
- Structural Differences : Chlorine replaces fluorine at the para position of the phenyl ring.
Substituent Modifications: Alkyl vs. Halogen Groups
4-Bromo-N-(2,6-Diethylphenyl)Benzamide (CAS: 195383-73-4)
- Structural Differences : Ethyl groups replace fluorine atoms at positions 2 and 5.
- Impact : The bulky ethyl groups increase steric hindrance and lipophilicity (molar mass: 332.23 g/mol), likely reducing aqueous solubility compared to the difluoro analog .
- Synthesis : Requires tailored conditions due to the steric bulk of ethyl groups, though yield data are unavailable.
Functional Group Additions: Trifluoromethyl and Methoxy Derivatives
4-Bromo-N-(2,6-Difluorophenyl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
- Structural Differences : Addition of a trifluoropropan-2-yloxy group at position 2 of the benzamide core.
- Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. LC-MS data (m/z = 424 [M+H]⁺, Rt = 1.36 min) indicate distinct chromatographic behavior compared to the parent compound .
- Synthesis : Achieved via benzoyl chloride coupling with 2,6-difluoroaniline in dry DMF, yielding 92% after purification .
4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide
Backbone Variations: Propanamide vs. Benzamide
2-Bromo-N-(2,6-Difluorophenyl)Propanamide
Physicochemical and Spectroscopic Comparisons
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